molecular formula C19H24N4O2 B6020005 2-methoxy-4-[(E)-3-[(1-pyrimidin-2-ylpiperidin-3-yl)amino]prop-1-enyl]phenol

2-methoxy-4-[(E)-3-[(1-pyrimidin-2-ylpiperidin-3-yl)amino]prop-1-enyl]phenol

Cat. No.: B6020005
M. Wt: 340.4 g/mol
InChI Key: AUBMOPDTTGXQGV-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-[(E)-3-[(1-pyrimidin-2-ylpiperidin-3-yl)amino]prop-1-enyl]phenol is a complex organic compound with a unique structure that includes a phenol group, a methoxy group, and a pyrimidinylpiperidinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(E)-3-[(1-pyrimidin-2-ylpiperidin-3-yl)amino]prop-1-enyl]phenol typically involves multiple stepsThe final step involves the coupling of the pyrimidinylpiperidinylamino group to the prop-1-enyl side chain under specific reaction conditions, such as the use of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(E)-3-[(1-pyrimidin-2-ylpiperidin-3-yl)amino]prop-1-enyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxy-4-[(E)-3-[(1-pyrimidin-2-ylpiperidin-3-yl)amino]prop-1-enyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(E)-3-[(1-pyrimidin-2-ylpiperidin-3-yl)amino]prop-1-enyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-4-[(E)-3-[(1-pyrimidin-2-ylpiperidin-3-yl)amino]prop-1-enyl]phenol is unique due to its complex structure, which includes a pyrimidinylpiperidinylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methoxy-4-[(E)-3-[(1-pyrimidin-2-ylpiperidin-3-yl)amino]prop-1-enyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-25-18-13-15(7-8-17(18)24)5-2-9-20-16-6-3-12-23(14-16)19-21-10-4-11-22-19/h2,4-5,7-8,10-11,13,16,20,24H,3,6,9,12,14H2,1H3/b5-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBMOPDTTGXQGV-GORDUTHDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CCNC2CCCN(C2)C3=NC=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/CNC2CCCN(C2)C3=NC=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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